3-Bromo-4'-iodo-1,1'-biphenyl
Overview
Description
“3-Bromo-4’-iodo-1,1’-biphenyl” is a compound with the molecular formula C12H8BrI and a molecular weight of 359 . It appears as a white to gray to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4’-iodo-1,1’-biphenyl” consists of two phenyl rings connected by a single bond, with a bromine atom attached to one ring and an iodine atom attached to the other .
Physical And Chemical Properties Analysis
The compound has a predicted density of 1.860±0.06 g/cm3 and a predicted boiling point of 359.8±30.0 °C .
Scientific Research Applications
Synthetic Organic Chemistry
- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry .
- They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
- For example, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl were produced via Suzuki–Miyaura cross coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst .
Medicinal Chemistry
- Biphenyl derivatives are used to produce an extensive range of drugs .
- They are broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
- For example, 6- (3- (adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid (adapalene) is a third-generation topical retinoid primarily used for treating acne vulgaris .
Agriculture
Electronics
- Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .
Liquid Crystals
Safety And Hazards
While specific safety and hazard information for “3-Bromo-4’-iodo-1,1’-biphenyl” was not found in the web search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1-bromo-3-(4-iodophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCKEAXEWARUIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4'-iodo-1,1'-biphenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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